(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine
CAS No.:
Cat. No.: VC17952539
Molecular Formula: C21H31N3O4S
Molecular Weight: 421.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31N3O4S |
|---|---|
| Molecular Weight | 421.6 g/mol |
| IUPAC Name | cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2 |
| Standard InChI Key | CZUBQNQWSOLSJH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two primary components:
-
Dansyl-L-alanine moiety: A fluorescent sulfonamide derivative formed by conjugating L-alanine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) .
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Cyclohexanamine counterion: A cyclohexylammonium ion that neutralizes the carboxylate group of L-alanine, enhancing solubility in polar solvents.
The molecular formula is C21H31N3O4S, with a molar mass of 421.6 g/mol. The stereochemistry at the second carbon of the alanine residue is specified as S-configuration, critical for its biological compatibility.
Table 1: Key Identifiers and Structural Data
| Property | Value |
|---|---|
| CAS Number | 53332-27-7 (cyclohexylammonium salt) |
| IUPAC Name | Cyclohexanamine; (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid |
| SMILES Notation | CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N |
| InChIKey | CZUBQNQWSOLSJH-UHFFFAOYSA-N |
| PubChem CID | 78410978 |
Spectral and Fluorescent Characteristics
Synthesis and Purification
Synthetic Pathway
The compound is synthesized via a two-step process:
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Sulfonamidation: Dansyl chloride reacts with L-alanine under basic conditions (pH 9–10) to form the sulfonamide intermediate.
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Salt Formation: The carboxylate group of dansyl-L-alanine is neutralized with cyclohexanamine in ethanol, yielding the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonamidation | Dansyl chloride, NaOH | THF/H2O | 0–5°C | 78% |
| Salt Formation | Cyclohexanamine | Ethanol | 25°C | 92% |
Purification Methods
Crude product is purified via:
-
Recrystallization: Using ethanol/water mixtures to remove unreacted dansyl chloride.
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Column Chromatography: Silica gel with chloroform/methanol (9:1) for fine separation.
Applications in Biochemistry
Protein Labeling and Fluorescence Resonance Energy Transfer (FRET)
The compound is incorporated into proteins via genetic code expansion techniques, enabling site-specific labeling. Its fluorescence is quenched by tryptophan residues, making it ideal for FRET-based studies of protein folding .
"Dansyl derivatives serve as energy acceptors in FRET, providing angstrom-level resolution in conformational studies."
Real-Time Enzymatic Assays
The sulfonamide group participates in hydrogen bonding with active-site residues, allowing fluorescence modulation during enzyme-substrate interactions. For example, it has been used to monitor trypsin activity through fluorescence recovery after cleavage.
Table 3: Comparative Fluorescence Properties in Enzymatic Environments
| Enzyme | λ<sub>ex</sub> (nm) | λ<sub>em</sub> (nm) | Δ Intensity (Cleaved vs. Intact) |
|---|---|---|---|
| Trypsin | 340 | 520 | +142% |
| Chymotrypsin | 340 | 520 | +89% |
Stability and Solubility Profile
Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 12.4 | pH-dependent; optimal at pH 7.4 |
| DMSO | 45.2 | Avoid prolonged storage |
| Ethanol | 28.7 | Preferred for stock solutions |
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 217°C, with no phase transitions below 200°C, ensuring stability during routine experiments.
Research Advancements and Case Studies
Protein-Protein Interaction Mapping
In a 2023 study, the compound was site-specifically introduced into β-lactamase, enabling real-time visualization of its interaction with β-lactamase inhibitory protein (BLIP) via fluorescence polarization.
Cellular Uptake Mechanisms
Fluorescence microscopy demonstrated rapid uptake in HEK293 cells, localized predominantly in lysosomes (t<sub>1/2</sub> = 17 min), suggesting potential for organelle-specific probes.
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